molecular formula C12H10F3NO2 B1475031 Ethyl 6-(trifluoromethyl)indolizine-2-carboxylate CAS No. 1843190-65-7

Ethyl 6-(trifluoromethyl)indolizine-2-carboxylate

Cat. No. B1475031
CAS RN: 1843190-65-7
M. Wt: 257.21 g/mol
InChI Key: GHJFTGHNESUWLJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there is no direct synthesis method available for Ethyl 6-(trifluoromethyl)indolizine-2-carboxylate, there are related compounds that have been synthesized. For instance, the synthesis of “ethyl 2-amino-6,8-dimethyl-1,3-dioxo-1,2,3,4-tetrahydropyrrolo- [1,2-a] pyrazine-7- carboxylate” was achieved in good yield by the reaction of the related N-alkylpyrrole with hydrazine hydrate . This method displayed intramolecular heterocyclization of different N-substituted pyrroles with the CO unit .

Scientific Research Applications

Pharmacological Significance of Indolizine Derivatives

Indolizine derivatives, including ethyl 6-(trifluoromethyl)indolizine-2-carboxylate, have shown a broad spectrum of pharmacological significance. Their applications in cancer research, particularly for their antitumor activities, have been a major focus. These compounds have demonstrated potential in inhibiting the growth of cancer cells, making them a subject of interest for the development of new anticancer drugs. The structural similarity of indolizines to indoles, which are already known for their presence in several commercial drugs, suggests that indolizine derivatives could be a breakthrough in drug discovery, particularly if they can offer better or additional therapeutic effects compared to their indole counterparts (Dawood & Abbas, 2020).

Applications in Synthesis and Material Science

The fluorescent properties of some indolizine derivatives have been investigated for use in biological and material applications. Their unique fluorescence can make them suitable for use as organic fluorescent molecules, opening up new avenues in the development of fluorescent probes and materials. This aspect is particularly relevant for this compound if its structure contributes to such properties, offering potential applications in the fields of material science and molecular imaging (Hui et al., 2021).

Contribution to Drug Synthesis

Beyond its direct pharmacological applications, this compound could play a role in the synthesis of other drugs. Levulinic acid derivatives have been highlighted for their role in drug synthesis, offering a flexible, diverse, and cost-effective approach. While this compound is not directly mentioned, the broader category of indolizine derivatives could be relevant in synthesizing medicinally active functional groups, potentially simplifying the synthesis steps and reducing costs in pharmaceutical production (Zhang et al., 2021).

Future Directions

Indolizine derivatives, which include Ethyl 6-(trifluoromethyl)indolizine-2-carboxylate, have potential for further exploration due to their diverse biological activities . They can be used as novel building blocks for research . Further studies could focus on the synthesis, characterization, and exploration of the biological activities of these compounds .

properties

IUPAC Name

ethyl 6-(trifluoromethyl)indolizine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3NO2/c1-2-18-11(17)8-5-10-4-3-9(12(13,14)15)7-16(10)6-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHJFTGHNESUWLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=C(C=CC2=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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